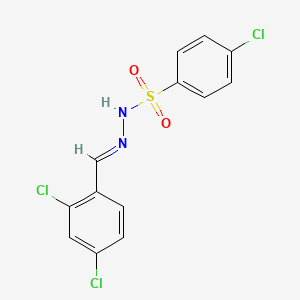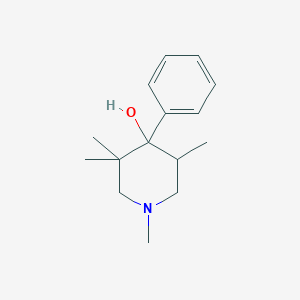
4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N’-(2,4-dichlorobenzylidene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry. This group consists of a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). The molecule also contains several chlorine atoms, which could affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzene rings and the electronegative chlorine and sulfur atoms. These could create areas of positive and negative charge within the molecule, affecting its shape and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene rings could make it relatively stable, while the chlorine atoms could make it more reactive. Its solubility, melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms within the molecule .科学的研究の応用
Crystal Structure and Analysis
The scientific research applications of 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide mainly focus on its crystal structure and the analysis of its properties. Studies have investigated the crystal structures of this compound and its derivatives to understand the effect of substituents on structural parameters. The Hirshfeld surface analysis of these compounds reveals insights into the interactions within the crystal structure, highlighting the significance of H⋯H contacts and O⋯H/H⋯O contacts in determining the molecular arrangement and stability (Salian, Foro, & Gowda, 2018). Another study extends this analysis to ortho- and para-methyl-substituted derivatives, further exploring the influence of substitution on the compounds' structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Sensor Development for Heavy Metal Ions
A significant application of derivatives of this compound is in the development of sensors for heavy metal ions. Specifically, a study describes the synthesis of these derivatives and their application in creating a sensitive and selective sensor for manganese ions (Mn2+). This work demonstrates the potential of these compounds in environmental monitoring and the detection of heavy metals in various samples, showcasing their utility in developing electrochemical sensors (Asiri, Hussain, Arshad, & Rahman, 2018).
Environmental Impact of Chlorinated Benzenes
While not directly related to the specific compound , research on the environmental impact of chlorinated benzenes provides context for understanding the broader class of chemicals to which this compound belongs. Studies on chlorinated benzenes discuss their persistence, toxicity, and accumulation in the environment and food chain, emphasizing the need for careful management and disposal of these substances to mitigate their environmental impact (Morita, 1977).
作用機序
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine. More research is needed to determine the potential uses for this compound .
特性
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S/c14-10-3-5-12(6-4-10)21(19,20)18-17-8-9-1-2-11(15)7-13(9)16/h1-8,18H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXUOPCVDFKRN-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5575852.png)
![3,5-dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5575856.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![1-(2-amino-2-oxoethyl)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5575879.png)
![N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5575890.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5575896.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
![N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5575902.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)

![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
